1,2,3,4-Tetrabromobutane

Description

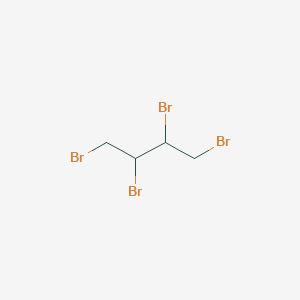

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrabromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRZLIGHKHRTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CBr)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883686 | |

| Record name | Butane, 1,2,3,4-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,3,4-Tetrabromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00672 [mmHg] | |

| Record name | 1,2,3,4-Tetrabromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1529-68-6 | |

| Record name | 1,2,3,4-Tetrabromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrabromobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,2,3,4-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,2,3,4-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrabromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1,2,3,4 Tetrabromobutane

Advanced Bromination Strategies for Butane (B89635) Scaffolds

The principal precursor for the synthesis of 1,2,3,4-tetrabromobutane is 1,3-butadiene (B125203). The addition of bromine across the conjugated diene system is a well-established method, though controlling the stereochemistry and maximizing the yield of the desired product requires careful consideration of the reaction conditions and methodologies.

Stereoselective Bromination Approaches

The structure of this compound contains two chiral centers at the C2 and C3 positions, leading to the existence of stereoisomers: a meso compound and a racemic mixture of two enantiomers ((2R,3R)- and (2S,3S)-1,2,3,4-tetrabromobutane). The stereochemical outcome of the bromination of 1,3-butadiene is dictated by the mechanism of bromine addition.

The addition of bromine to a double bond typically proceeds via an anti-addition mechanism. This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the face opposite to the bromonium ion bridge. ladykeanecollege.edu.inmasterorganicchemistry.com This stereospecificity is crucial in determining the final stereochemistry of the tetrabrominated product.

When 1,3-butadiene undergoes bromination, the initial addition of one mole of bromine can lead to two intermediates: 3,4-dibromo-1-butene (1,2-addition product) and 1,4-dibromo-2-butene (B147587) (1,4-addition product). The subsequent addition of a second mole of bromine to these intermediates will determine the final stereochemistry of the this compound.

For instance, the anti-addition of bromine to trans-1,4-dibromo-2-butene would be expected to yield the meso-1,2,3,4-tetrabromobutane (B1632186). Conversely, the anti-addition to cis-1,4-dibromo-2-butene would result in the racemic mixture. The initial 1,4-addition of bromine to 1,3-butadiene predominantly forms the more stable trans-1,4-dibromo-2-butene, suggesting that the meso form of this compound could be the major product under thermodynamic control. libretexts.org

Catalytic Systems in this compound Synthesis

While the direct bromination of 1,3-butadiene can proceed without a catalyst, the use of catalytic systems can enhance the reaction's selectivity and efficiency. Lewis acids are known to catalyze halogenation reactions by polarizing the halogen-halogen bond, thereby increasing the electrophilicity of the halogen. nih.gov

In the context of bromination of conjugated dienes, Lewis acids can influence the regioselectivity of the initial bromine addition (1,2- vs. 1,4-addition). For example, Lewis acids like boron trifluoride-tetrahydrofuran (BF₃-THF) can be employed to direct the addition of bromine. rsc.org The coordination of the Lewis acid to a bromine molecule makes it a more potent electrophile, potentially lowering the activation energy of the reaction and influencing the transition state, which in turn can affect the product distribution.

Table 1: Overview of Potential Catalytic Systems for Bromination of Butadiene Scaffolds

| Catalyst Type | Example(s) | Potential Role in Synthesis of this compound |

|---|---|---|

| Lewis Acids | BF₃-THF, AlCl₃, TiCl₄ | Polarization of Br-Br bond, enhancement of electrophilicity, potential influence on regio- and stereoselectivity. nih.govrsc.org |

| Brønsted Acids | H₂SO₄ | Can act as a co-catalyst in certain bromination reactions, though less common for direct bromination of dienes. |

| Transition Metal Catalysts | Palladium complexes, Copper catalysts | Primarily used in other transformations of 1,3-butadiene such as telomerization and hydrogenation, but their role in direct bromination is less explored. rsc.orgtesisenred.net |

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity in the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, solvent, and reaction time.

Temperature: The ratio of 1,2- to 1,4-addition products in the initial bromination of 1,3-butadiene is temperature-dependent. At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-adduct (3,4-dibromo-1-butene). At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct (trans-1,4-dibromo-2-butene) is the major product. libretexts.orglibretexts.org Since the subsequent bromination of these intermediates leads to the final product, controlling the temperature in the first step is crucial for influencing the final isomer distribution of this compound.

Solvent: The choice of solvent can significantly impact the reaction. The polarity of the solvent can influence the stability of the charged intermediates in the ionic mechanism, such as the bromonium ion and carbocations. rsc.org Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are commonly used for bromination reactions. The solvent can also affect the solubility of the reactants and the stability of the products.

Reaction Time: The duration of the reaction is another important factor. Allowing the reaction to proceed for an extended period, especially at higher temperatures, can favor the formation of the thermodynamically more stable products.

Table 2: Impact of Reaction Conditions on the Synthesis of Brominated Butanes

| Parameter | Condition | Effect on Product Distribution | Reference(s) |

|---|---|---|---|

| Temperature | Low Temperature | Favors kinetically controlled 1,2-addition product (3,4-dibromo-1-butene). | libretexts.orglibretexts.org |

| High Temperature | Favors thermodynamically controlled 1,4-addition product (trans-1,4-dibromo-2-butene). | libretexts.orglibretexts.org | |

| Solvent Polarity | Non-polar (e.g., CCl₄, CH₂Cl₂) | Commonly used to facilitate the reaction and minimize side reactions. | youtube.com |

| Polar | Can stabilize charged intermediates, potentially affecting the reaction pathway and product ratios. | rsc.org | |

| Catalyst | Lewis Acid (e.g., BF₃-THF) | Can enhance regioselectivity and reduce side reactions. | rsc.org |

Reaction Mechanisms in the Formation of this compound

The formation of this compound from its precursors can proceed through either radical or ionic mechanisms, depending on the reaction conditions.

Radical Bromination Pathways

Free radical bromination is typically initiated by heat or UV light, which causes the homolytic cleavage of the bromine-bromine bond to form two bromine radicals (Br•). This mechanism is more relevant for the substitution reactions of alkanes but can also occur in the addition to alkenes, especially in the gas phase or in the presence of radical initiators.

The radical chain mechanism for the exhaustive bromination of 1,3-butadiene would involve the following steps:

Initiation: Homolytic cleavage of Br₂ to form two bromine radicals.

Propagation:

A bromine radical adds to one of the double bonds of 1,3-butadiene to form a resonance-stabilized allylic radical.

This radical then reacts with another molecule of Br₂ to form a dibromobutene (B8328900) and a new bromine radical. This can result in both 1,2- and 1,4-addition products.

The bromine radicals continue to add to the remaining double bonds of the dibromobutene intermediates in a similar fashion until this compound is formed.

Termination: Two radicals combine to terminate the chain reaction.

The free radical bromination of n-butane can also, in principle, lead to this compound through a series of substitution reactions. However, this method is generally less selective and can lead to a complex mixture of polybrominated products. ma.edu

Ionic Mechanisms in Polyhalogenation

The ionic mechanism is the more common pathway for the bromination of 1,3-butadiene in the liquid phase. This electrophilic addition reaction proceeds through charged intermediates. masterorganicchemistry.com

The mechanism for the formation of this compound via the ionic pathway can be described in two stages:

Stage 1: Addition of the first mole of Br₂

The π-bond of one of the double bonds in 1,3-butadiene acts as a nucleophile and attacks a bromine molecule, displacing a bromide ion.

A cyclic bromonium ion intermediate is formed. This intermediate can also be represented as a resonance-stabilized allylic carbocation. masterorganicchemistry.com

The bromide ion then attacks one of the carbons of the allylic system. Attack at the C2 position results in the 1,2-addition product (3,4-dibromo-1-butene), while attack at the C4 position gives the 1,4-addition product (1,4-dibromo-2-butene).

Stage 2: Addition of the second mole of Br₂

The remaining double bond in the dibromobutene intermediates (either 3,4-dibromo-1-butene or 1,4-dibromo-2-butene) undergoes another electrophilic addition of bromine.

A new bromonium ion is formed, followed by the attack of a bromide ion in an anti-fashion.

The stereochemistry of the final this compound product is determined by the stereochemistry of the dibromobutene intermediate and the anti-addition of the second bromine molecule. ladykeanecollege.edu.in For example, the anti-addition to the double bond of trans-1,4-dibromo-2-butene will lead to the formation of meso-1,2,3,4-tetrabromobutane.

Controlled Synthesis of Specific this compound Stereoisomers

The stereochemical outcome of the synthesis of this compound is dictated by the mechanism of bromine addition to the conjugated double bonds of 1,3-butadiene. The reaction proceeds via a stepwise electrophilic addition, where the stereochemistry is determined at each step.

Mechanistic Pathway and Stereochemical Control:

The addition of the first molecule of bromine to 1,3-butadiene can result in both 1,2- and 1,4-addition products, forming 3,4-dibromo-1-butene and trans-1,4-dibromo-2-butene, respectively. The reaction typically proceeds through a cyclic bromonium ion intermediate, which accounts for the observed anti-addition of the bromine atoms.

Formation of the Bromonium Ion: The reaction initiates with the electrophilic attack of a bromine molecule on one of the double bonds of 1,3-butadiene, forming a three-membered ring intermediate known as a bromonium ion. This ion formation is stereospecific.

Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the face opposite to the bridging bromine atom. This backside attack is an Sₙ2-like process and results in anti-addition.

Addition to the Second Double Bond: The resulting dibromo-butene intermediate then undergoes a second bromine addition. The stereochemistry of the final this compound product depends on the stereochemistry of this second addition step.

The synthesis of specific stereoisomers can be influenced by controlling the reaction conditions. While detailed procedures for achieving high stereoselectivity are not extensively published, the principles of stereospecific reactions on alkenes provide a clear framework. For instance, the well-established stereospecific bromination of (E)- and (Z)-2-butene serves as a strong model. The addition of bromine to (E)-2-butene yields a meso-dibromide, whereas the addition to (Z)-2-butene results in a racemic mixture of enantiomers. libretexts.org

Applying this principle to the trans-1,4-dibromo-2-butene intermediate, an anti-addition of the second bromine molecule would be expected to predominantly yield the meso-1,2,3,4-tetrabromobutane. Conversely, anti-addition to the double bond of 3,4-dibromo-1-butene would lead to the formation of the racemic pair, (2R,3R)- and (2S,3S)-1,2,3,4-tetrabromobutane.

Separation of Stereoisomers:

Due to the significant difference in their physical properties, the meso and racemic forms of this compound can be separated after synthesis. The most common method is fractional crystallization, which exploits their different melting points and solubilities in various solvents.

| Stereoisomer | Plausible Synthetic Pathway | Key Mechanistic Step | Separation Method |

|---|---|---|---|

| meso-1,2,3,4-Tetrabromobutane | Bromination of trans-1,4-dibromo-2-butene intermediate | Anti-addition to the trans double bond | Fractional Crystallization |

| racemic-(2R,3R)/(2S,3S)-1,2,3,4-Tetrabromobutane | Bromination of 3,4-dibromo-1-butene intermediate | Anti-addition to the terminal double bond |

Formation of this compound as a Byproduct in Related Syntheses

The formation of this compound as an unintended byproduct is not widely documented in academic literature but can be inferred in specific industrial contexts, particularly in processes involving the bromination of C4 hydrocarbon streams.

Industrial Context for Byproduct Formation:

Industrial C4 streams, often used as feedstock for various chemical syntheses, can be complex mixtures of butane, butenes, and butadiene. If such a stream is subjected to bromination with the intent of producing other brominated compounds (e.g., 1,2-dibromobutane (B1584511) from 1-butene), any contaminating 1,3-butadiene will also react.

Given the high reactivity of conjugated dienes toward electrophilic addition, 1,3-butadiene present as an impurity would readily react with bromine. This reaction would proceed much faster than the bromination of saturated alkanes or even the less reactive alkenes, leading to the formation of this compound as a significant impurity in the final product stream.

The conditions that would favor this byproduct formation include:

The use of unpurified or mixed C4 feedstocks containing 1,3-butadiene.

Processes where bromine is used as a non-selective brominating agent.

Reaction conditions (e.g., temperature, catalyst) that facilitate the electrophilic addition of bromine to double bonds.

The presence of this compound as a byproduct would necessitate additional purification steps to isolate the desired brominated C4 product, adding complexity and cost to the industrial process.

| Primary Intended Reaction | Source of Byproduct Formation | Conditions Favoring Byproduct Formation |

|---|---|---|

| Bromination of butene (e.g., 1-butene) to 1,2-dibromobutane | Presence of 1,3-butadiene impurity in the butene feedstock | Use of non-selective brominating agents (e.g., Br2) in a mixed C4 stream |

| Other electrophilic additions to C4 alkene streams | Contamination of the C4 stream with 1,3-butadiene | Reaction conditions that promote rapid bromination of dienes |

Stereochemical Research on 1,2,3,4 Tetrabromobutane

Elucidation of Stereoisomeric Structures

The presence of two stereogenic centers in 1,2,3,4-tetrabromobutane results in the formation of three distinct stereoisomers: a pair of enantiomers and a meso compound. This complexity arises from the different possible spatial orientations of the bromine atoms attached to the chiral carbons.

Enantiomeric Forms and Chiral Purity Studies

The enantiomeric forms of this compound are non-superimposable mirror images of each other. These are designated based on the absolute configuration at the C2 and C3 carbons, following the Cahn-Ingold-Prelog priority rules. The two enantiomers are (2R,3R)-1,2,3,4-tetrabromobutane and (2S,3S)-1,2,3,4-tetrabromobutane. Together, they constitute the racemic mixture of this compound.

While the existence of these enantiomers is well-established, detailed research on their resolution—the process of separating the racemic mixture into its individual enantiomeric components—and subsequent chiral purity studies are not extensively documented in readily available literature. Chiral purity, or enantiomeric excess, is a critical parameter for characterizing chiral compounds and is often determined using techniques such as chiral high-performance liquid chromatography (HPLC) or polarimetry.

Diastereomeric Series Analysis

The stereoisomers of this compound also include a diastereomeric relationship. Diastereomers are stereoisomers that are not mirror images of each other. In this case, the meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.

A key distinction between diastereomers lies in their different physical properties, such as melting points, boiling points, and solubility. This is evident in the case of this compound, where the meso form and the racemic mixture exhibit distinct melting points. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to differentiate between diastereomers, as the non-equivalent chemical environments of the nuclei will result in different spectral patterns.

Meso Compound Identification and Characterization

A meso compound is an achiral compound that possesses chiral centers. In the case of this compound, the meso isomer has a plane of symmetry that bisects the C2-C3 bond, making the molecule as a whole achiral, despite the presence of two stereogenic centers. The configurations of the chiral centers in the meso form are opposite, designated as (2R,3S) or (2S,3R), which are superimposable.

The meso form of this compound has been identified and is characterized by its distinct physical properties compared to the racemic mixture.

| Stereoisomer | Melting Point (°C) |

| Racemic (±)-1,2,3,4-Tetrabromobutane | 40-41 |

| meso-1,2,3,4-Tetrabromobutane (B1632186) | 118-119 |

Configurational Assignment Methodologies

The absolute configuration of the chiral centers in the enantiomers of this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves prioritizing the four substituents attached to each chiral center based on atomic number. For this compound, the bromine atom receives the highest priority, followed by the other carbon chain fragments, and finally the hydrogen atom. By orienting the molecule with the lowest priority group pointing away from the viewer, the sequence of the remaining three groups determines the configuration as either R (rectus, right) for a clockwise progression or S (sinister, left) for a counter-clockwise progression.

While the theoretical assignment of configuration is straightforward, the experimental determination often relies on advanced analytical techniques. X-ray crystallography is a powerful method that can provide the unambiguous three-dimensional structure of a molecule, thereby confirming its absolute configuration. Spectroscopic methods, such as vibrational circular dichroism (VCD), can also be used to determine the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations.

Optical Activity and Chiroptical Properties Research

Enantiomers are distinguished by their ability to rotate the plane of polarized light, a property known as optical activity. The (2R,3R) and (2S,3S) enantiomers of this compound are expected to be optically active, rotating plane-polarized light to an equal extent but in opposite directions. The meso form, being achiral, is optically inactive.

Further investigation into the chiroptical properties could involve techniques like optical rotatory dispersion (ORD) and circular dichroism (CD). ORD measures the change in optical rotation with the wavelength of light, while CD measures the differential absorption of left and right circularly polarized light. These techniques provide more detailed information about the stereochemical structure of chiral molecules.

Conformational Analysis of this compound

The rotation around the central C2-C3 single bond in the stereoisomers of this compound leads to the existence of various conformational isomers, or conformers. The most significant conformers are the staggered conformations, which are generally more stable than the eclipsed conformations due to lower torsional strain. The key staggered conformations are the anti and gauche forms.

In the anti conformation, the substituents on the C2 and C3 carbons are positioned at a 180° dihedral angle to each other. In the gauche conformation, this angle is 60°. The relative stability of these conformers is influenced by steric hindrance and electronic interactions between the bulky bromine atoms and the rest of the carbon chain.

For the meso-isomer, spectroscopic and computational studies have indicated that the most stable conformation in the solid state is one where the carbon backbone is planar, and the bromine atoms on C2 and C3 are on opposite sides of this plane. This arrangement minimizes steric repulsion.

Advanced Spectroscopic and Analytical Techniques for 1,2,3,4 Tetrabromobutane Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. For 1,2,3,4-tetrabromobutane, both proton (¹H) and carbon-13 (¹³C) NMR are used to distinguish between the meso and racemic forms based on the principle of chemical equivalence, which is dictated by molecular symmetry.

While one-dimensional (1D) NMR provides fundamental information, two-dimensional (2D) NMR experiments are employed to resolve complex spectra and establish definitive atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the proton sequence along the butane (B89635) backbone. It reveals scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4, verifying the uninterrupted chain of carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon signals to which they are attached (one-bond C-H coupling). It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signals assigned to the -CH₂Br groups would show a direct correlation to the corresponding carbon signals in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing further evidence of the molecular framework and aiding in the assignment of quaternary carbons or carbons with ambiguous assignments.

The ¹H NMR spectra of the meso and racemic isomers of this compound are predicted to be distinctly different due to their inherent symmetry.

Meso-1,2,3,4-Tetrabromobutane (B1632186): This isomer possesses a plane of symmetry that renders the two halves of the molecule chemically equivalent. Consequently, the protons on C1 are equivalent to those on C4 (H-1 ≡ H-4), and the proton on C2 is equivalent to the one on C3 (H-2 ≡ H-3). This results in a simplified spectrum with only two unique proton environments. The spectrum would consist of two multiplets with an integration ratio of 4:2 (or 2:1).

Racemic-1,2,3,4-Tetrabromobutane: The enantiomers in the racemic mixture lack an internal plane of symmetry. Therefore, all four carbon environments are chemically distinct, leading to four unique proton environments (H-1, H-2, H-3, and H-4). The resulting ¹H NMR spectrum would be more complex, showing four distinct signals or multiplets.

| Stereoisomer | Symmetry | Number of Unique Proton Signals | Expected Signal Description |

|---|---|---|---|

| Meso | Plane of Symmetry | 2 | Signal A (-CH₂Br), Signal B (-CHBr-) |

| Racemic (d/l pair) | No Internal Symmetry | 4 | Signal A (C1-H), Signal B (C2-H), Signal C (C3-H), Signal D (C4-H) |

Proton-decoupled ¹³C NMR spectroscopy offers a clear and powerful method for distinguishing between the stereoisomers of this compound by simply counting the number of signals.

Meso-1,2,3,4-Tetrabromobutane: Due to the plane of symmetry, only two distinct carbon signals are observed. chemicalbook.com The terminal carbons (C1 and C4) are equivalent, producing one signal, while the internal methine carbons (C2 and C3) are also equivalent, producing a second signal.

Racemic-1,2,3,4-Tetrabromobutane: The lack of symmetry in the enantiomers means that all four carbon atoms are chemically non-equivalent. This results in a ¹³C NMR spectrum containing four distinct signals.

| Stereoisomer | Symmetry | Number of Unique Carbon Signals | Illustrative Chemical Shift (δ) Range (ppm) |

|---|---|---|---|

| Meso | Plane of Symmetry | 2 | ~30-40 (-CH₂Br), ~50-60 (-CHBr-) |

| Racemic (d/l pair) | No Internal Symmetry | 4 | Four distinct signals in the ~30-60 ppm range |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and deduce structural features through fragmentation analysis.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for separating the stereoisomers of this compound, which may have different retention times due to slight differences in their physical properties. mdpi.comnih.gov Following separation, the mass spectrometer provides a distinct fragmentation pattern for the eluted compound.

The mass spectrum of this compound is characterized by several key features:

Molecular Ion Cluster: A definitive feature of bromine-containing compounds is the isotopic pattern caused by the two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. For a molecule with four bromine atoms, the molecular ion (M⁺) will appear as a cluster of five peaks (at M, M+2, M+4, M+6, and M+8) with a characteristic relative intensity ratio of approximately 1:4:6:4:1.

Fragmentation: Upon electron ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. wikipedia.org Common fragmentation pathways for halogenated alkanes include the loss of a halogen radical (Br•) or a hydrogen halide molecule (HBr). ic.ac.ukwhitman.edu The stability of the resulting carbocation often dictates the most abundant fragments observed.

| Fragment Ion | Loss From Molecular Ion | Notes |

|---|---|---|

| [C₄H₆Br₃]⁺ | Br• | Loss of a bromine radical is a common initial fragmentation step. |

| [C₄H₅Br₃]⁺• | HBr | Elimination of a neutral hydrogen bromide molecule. |

| [C₄H₆Br₂]⁺• | Br₂ | Loss of a bromine molecule. |

| [C₄H₅]⁺ | 4Br•, H• | Represents the butyl backbone after extensive fragmentation. |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). auremn.org.br This precision allows for the determination of a molecule's exact mass, which can be used to confirm its elemental formula.

For this compound (C₄H₆Br₄), the theoretical exact mass of the most abundant isotopologue (containing only ⁷⁹Br) is 369.7203 Da. nih.gov An HRMS measurement yielding a mass very close to this value would provide unambiguous confirmation of the elemental formula C₄H₆Br₄, distinguishing it from other potential compounds that might have the same nominal mass but a different elemental composition.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. While detailed spectra for this specific compound are specialized, the expected absorptions can be predicted based on the known frequencies for alkyl halides.

The primary functional groups in this compound are the C-H and C-Br bonds. The C-H stretching vibrations of the alkane backbone typically appear in the region of 2850-3000 cm⁻¹. Bending vibrations for these C-H bonds, such as scissoring and rocking, are expected in the fingerprint region (below 1500 cm⁻¹).

The most characteristic vibrations for this molecule are those of the carbon-bromine (C-Br) bonds. The C-Br stretching frequency is heavily influenced by the mass of the bromine atom and is typically observed at lower wavenumbers. For alkyl bromides, these strong absorption bands generally fall within the 515-690 cm⁻¹ range. The presence of multiple bromine atoms in this compound would likely result in a complex series of absorptions in this region. Spectroscopic analysis, combined with computational methods, has been used to study the conformational properties of the meso isomer of this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH, CH₂) | 2850-3000 | Medium to Strong |

| C-H Bend (Scissoring/Rocking) | Alkane (CH, CH₂) | ~1350-1470 | Variable |

| C-Br Stretch | Alkyl Bromide | 515-690 | Strong |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can provide clear signals for the C-C backbone of the butane chain and the symmetric vibrations of the C-Br bonds. The technique is particularly useful in differentiating between stereoisomers, as their different symmetries can lead to distinct Raman spectra. Studies on the meso isomer have utilized Raman spectroscopy to analyze its vibrational spectrum. As with IR spectroscopy, the C-Br stretching modes would appear at low frequencies. The high polarizability of the bromine atoms makes the C-Br bonds Raman active.

X-ray Crystallography for Solid-State Structure Determination of this compound Stereoisomers

This compound has two chiral centers (at carbons 2 and 3), leading to the existence of multiple stereoisomers: a meso form and a racemic pair of enantiomers. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, making it indispensable for distinguishing between these stereoisomers.

Meso-1,2,3,4-tetrabromobutane : This isomer possesses an internal plane of symmetry and is achiral. X-ray diffraction would reveal this symmetry within the crystal structure. Historical crystallographic data for the meso form indicate a tetragonal symmetry. Conformational analysis suggests that in the solid state, the most stable form features a planar carbon backbone with the bromine atoms on C2 and C3 located on opposite sides of this plane.

Racemic this compound : This is a mixture of two enantiomers ((2R,3R) and (2S,3S)) that are non-superimposable mirror images. While the individual enantiomers are chiral, the racemic mixture crystallizes in a centrosymmetric space group, where the mirror-image relationship between the two forms is evident in the crystal packing.

By providing a detailed map of atomic positions, X-ray crystallography confirms the identity of a specific stereoisomer and reveals how the molecules pack together, which is influenced by intermolecular forces such as van der Waals interactions between the bromine atoms.

Chromatographic Separation and Purity Analysis Methodologies

Chromatography is essential for separating the components of a mixture and for assessing the purity of a substance. For this compound, both gas and liquid chromatography are valuable techniques.

Gas Chromatography (GC) is a primary method for analyzing volatile and semi-volatile halogenated hydrocarbons. nih.gov The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. For brominated compounds, a non-polar or medium-polarity capillary column is typically used.

A key component in the analysis of halogenated compounds is the detector. The Electron Capture Detector (ECD) is highly sensitive and selective for electronegative compounds like alkyl halides, making it ideal for trace analysis. measurlabs.comscioninstruments.com The ECD works by capturing electrons from a radioactive source, and when an electronegative compound passes through, it captures electrons, causing a measurable drop in the current. scioninstruments.comcdc.gov For structural confirmation and identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, as it provides both retention time data and a mass spectrum of the compound. nih.govnih.gov

Purity assessment by GC is typically performed by calculating the relative peak area. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and expressed as a percentage.

Reactivity and Fundamental Reaction Mechanisms of 1,2,3,4 Tetrabromobutane

Comprehensive Studies of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1,2,3,4-tetrabromobutane involve the replacement of one or more bromine atoms by a nucleophile. The structure of the substrate, featuring both primary (C1, C4) and secondary (C2, C3) alkyl bromides, allows for a competitive reaction environment. Generally, these reactions proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, particularly at the less sterically hindered primary carbons. chemedx.orgyoutube.com

The rate and selectivity of nucleophilic substitution on this compound are highly dependent on the nature of the attacking nucleophile. Strong, less-hindered nucleophiles favor the SN2 pathway. The general order of reactivity for alkyl halides in SN2 reactions is primary > secondary, a principle that applies directly to the tetrabromobutane structure. chemedx.org

A classic example is the Finkelstein reaction, where an alkyl bromide is converted to an alkyl iodide using sodium iodide (NaI) in an acetone (B3395972) solvent. pdx.edu Iodide (I⁻) is an excellent nucleophile, and the reaction is driven to completion because the resulting sodium bromide (NaBr) is insoluble in acetone and precipitates out of the solution. pdx.edukau.edu.sa In the case of this compound, the primary bromides at C1 and C4 are expected to react more rapidly than the secondary bromides at C2 and C3.

The relative reactivity is influenced by both nucleophilicity and basicity. Stronger nucleophiles that are also weak bases will favor substitution over elimination.

Table 1: Effect of Nucleophiles on Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Predominant Reaction | Comments |

| Iodide (I⁻) | Sodium Iodide (NaI) in Acetone | SN2 Substitution | Excellent nucleophile; reaction is fast at primary carbons. chemedx.orgyoutube.com |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | SN2 Substitution & E2 Elimination | Strong nucleophile and strong base; competition between substitution and elimination is significant, especially at higher temperatures. kau.edu.sa |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | SN2 Substitution | Good nucleophile, weak base; favors substitution to form alkyl azides. kau.edu.sa |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | SN2 Substitution | Strong nucleophile; useful for carbon chain extension. kau.edu.sa |

The stereochemistry of substitution is crucial, especially for reactions occurring at the chiral C2 and C3 carbons. For an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. This is often referred to as a Walden inversion.

If a single enantiomer of this compound, for instance, the (2R, 3R)-enantiomer, undergoes substitution at the C2 position via an SN2 mechanism, the product will have an (S) configuration at that carbon. If the reaction proceeds at C2, the product would be (2S, 3R)-1,3,4-tribromo-2-substituted-butane. When such a reaction occurs with a racemic mixture of the starting material, the product will also be a racemic mixture. pdx.edu

For a molecule with multiple chiral centers, a reaction at one center that results in inversion leads to the formation of a diastereomer of the original compound. rutgers.eduucsb.edu

Detailed Analysis of Elimination Reactions

Elimination reactions are a prominent feature of the reactivity of this compound, often competing with substitution. These reactions typically involve the removal of two bromine atoms (dehalogenation) or a hydrogen and a bromine atom (dehydrobromination) to form alkenes. The most studied elimination reaction for this compound is dehalogenation to produce 1,3-butadiene (B125203), a valuable monomer in the synthesis of polymers and synthetic rubbers. researchgate.netbritannica.com

Elimination reactions of vicinal dihalides, such as the bromine atoms on C1-C2, C2-C3, or C3-C4 of tetrabromobutane, are typically stereospecific. The most common mechanism is the E2 (bimolecular elimination), which requires an anti-periplanar arrangement of the two leaving groups. mgscience.ac.inlibretexts.org This stereochemical requirement dictates which olefin isomer is formed from a given stereoisomer of the starting material.

For instance, the debromination of vicinal dibromides with zinc dust is a well-established method that proceeds via an anti-elimination. askfilo.com When applied to the stereoisomers of 2,3-dibromobutane, the meso isomer yields trans-2-butene, while the racemic (dl) pair yields cis-2-butene. A similar principle applies to this compound. The elimination of bromines from C2 and C3 of the meso-1,2,3,4-tetrabromobutane (B1632186) would be expected to produce (E)-1,4-dibromo-2-butene. Conversely, elimination from the racemic enantiomers would yield the (Z)-isomer.

Regioselectivity is also a key factor. Elimination can produce various dienes depending on which pair of bromine atoms is removed.

1,2- and 3,4-Elimination: Removal of bromines from C1/C2 and C3/C4 leads to 1,3-butadiene. This is the most common outcome with reducing agents like zinc.

2,3-Elimination: Removal of the internal bromines from C2/C3 would yield 1,4-dibromo-2-butene (B147587).

1,4-Elimination: A concerted 1,4-elimination is also possible under certain conditions, potentially forming cyclobutene (B1205218) derivatives, although this is less common.

The choice of reagents and reaction conditions can steer the reaction towards elimination over substitution and can influence the type of elimination product formed.

Reducing Metals: Active metals like zinc (Zn) or magnesium (Mg) are commonly used for dehalogenation. researchgate.netembibe.comgauthmath.com The reaction with zinc dust is believed to involve a two-electron transfer process and is highly effective for producing 1,3-butadiene from this compound. researchgate.netdtic.mil

Iodide Ions: Sodium iodide in acetone can also induce elimination. youtube.com In this case, the iodide ion first acts as a nucleophile to displace one bromide. The resulting iodo-bromo intermediate then undergoes a more rapid E2 elimination, with another iodide ion acting as a base/reductant to remove the second bromine and form I₂. stackexchange.com This reaction also follows an anti-periplanar stereochemical preference. youtube.com

Bases: Strong, bulky bases like potassium tert-butoxide (t-BuOK) favor E2 dehydrobromination (removal of HBr) over substitution. ksu.edu.saksu.edu.sa In this compound, this would lead to brominated dienes. The use of a strong, non-bulky base like sodium ethoxide (NaOEt) can lead to a mixture of substitution and elimination products, with the product ratio often being temperature-dependent (higher temperatures favor elimination). masterorganicchemistry.com

Table 2: Influence of Conditions on Elimination Reactions

| Reagent/Condition | Predominant Pathway | Typical Product(s) | Stereochemical Preference |

| Zinc Dust / Acetic Acid | Reductive Dehalogenation (E2-like) | 1,3-Butadiene | Anti-elimination askfilo.comresearchgate.net |

| Sodium Iodide / Acetone | Reductive Dehalogenation (E2) | 1,3-Butadiene | Anti-elimination youtube.com |

| Potassium tert-butoxide (Bulky Base) | Dehydrobromination (E2) | Brominated butadienes | Anti-elimination ksu.edu.sa |

| High Temperature | Favors Elimination over Substitution | Alkenes | Dependent on mechanism |

Radical Reactions and Their Synthetic Utility

While ionic reactions (substitution and elimination) are more commonly studied for this compound, radical reactions also offer synthetic pathways, primarily for reduction (hydrodehalogenation). These reactions proceed via a free-radical chain mechanism, typically involving initiation, propagation, and termination steps.

Radical dehalogenation can be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator and hydrogen atom donor, like tributyltin hydride (n-Bu₃SnH). uchicago.edu

The mechanism proceeds as follows:

Initiation: AIBN decomposes upon heating to generate isobutyronitrile (B166230) radicals. These radicals abstract a hydrogen atom from tributyltin hydride to form the tributyltin radical (n-Bu₃Sn•).

Propagation:

The tributyltin radical abstracts a bromine atom from this compound to form a bromobutyl radical and tributyltin bromide (n-Bu₃SnBr). The stability of the resulting carbon radical influences which bromine is abstracted first (tertiary > secondary > primary).

The bromobutyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding a reduced tribromobutane and regenerating the tributyltin radical, which continues the chain.

This process can be repeated to successively replace bromine atoms with hydrogen, leading to a mixture of tri-, di-, mono-brominated butanes, and ultimately butane (B89635). The lack of high selectivity is a drawback of this method compared to ionic pathways. However, radical reactions can be synthetically useful for transformations that are difficult to achieve under ionic conditions. For example, radical cyclization reactions can be employed if the substrate is appropriately functionalized, although this is not a direct application for this compound itself. The synthesis of this compound itself can involve a radical mechanism, specifically the radical addition of bromine to 1,3-butadiene.

Rearrangement Reactions and Their Mechanisms

Classical rearrangement reactions, such as those involving a shift of an alkyl or hydride group to form a more stable carbocation intermediate, are not prominently documented for this compound. The reactivity of this polyhalogenated alkane is largely dominated by elimination reactions—specifically dehydrobromination and debromination—due to the presence of multiple bromine substituents.

However, rearrangement can be a significant consideration in the context of the products derived from these elimination reactions. A key potential pathway for rearrangement involves an allylic rearrangement , which is a common reaction for compounds containing a leaving group on a carbon atom adjacent to a double bond.

Mechanism via Elimination Followed by Allylic Rearrangement:

The initial reaction of this compound when treated with a base is typically a 1,2-elimination of hydrogen bromide (HBr) to form a brominated butene derivative. Further elimination can lead to the formation of a brominated butadiene. If this process results in the formation of an allylic bromide, a rearrangement can occur.

Consider the formation of an intermediate such as 1,4-dibromo-2-butene from this compound through successive elimination steps. An allylic rearrangement in a related substrate, 3-bromo-1-butene, can proceed through either an SN1 or SN2' mechanism, often leading to a mixture of products. In an SN1-type mechanism, the departure of a bromide ion from an allylic position creates an allylic carbocation. This cation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. Nucleophilic attack can then occur at either of these positions, leading to a rearranged product.

For instance, a hypothetical allylic bromobutene intermediate derived from this compound could undergo rearrangement where the double bond shifts and the bromine atom relocates. This is particularly favored if the rearrangement leads to a more substituted, and thus more thermodynamically stable, alkene, in accordance with Zaitsev's rule. masterorganicchemistry.com

The general mechanism for an SN1-type allylic rearrangement is as follows:

Ionization: The leaving group (bromide) departs, forming a resonance-stabilized allylic carbocation.

Nucleophilic Attack: A nucleophile (which could be another bromide ion in solution) attacks one of the carbons bearing the partial positive charge. If the attack occurs at the carbon that did not originally bear the leaving group, a rearranged product is formed.

Photochemical and Thermochemical Transformations of this compound

The stability and transformation of this compound are significantly influenced by energy inputs such as light and heat. These transformations primarily involve the cleavage of carbon-bromine bonds, which are the weakest bonds in the molecule.

Photochemical Transformations:

Photochemical reactions are initiated by the absorption of light, typically ultraviolet (UV) radiation. For a photochemical transformation to occur, the molecule must absorb a photon with sufficient energy to break a chemical bond. The energy of UV light is comparable to the bond dissociation energies of many covalent bonds, including the C-Br bond.

The primary photochemical process for this compound is the homolytic cleavage of a carbon-bromine bond to generate a pair of radicals: a bromine radical (Br•) and a tetrabromobutyl radical.

R-Br + hν → R• + Br•

Once formed, these highly reactive radicals can participate in a variety of subsequent reactions, characteristic of a radical chain mechanism:

Hydrogen Abstraction: The bromine radical can abstract a hydrogen atom from another molecule (including another molecule of this compound or a solvent molecule), forming hydrogen bromide (HBr) and a new carbon-centered radical.

Elimination: The carbon-centered radical can eliminate a bromine atom from an adjacent carbon, resulting in the formation of a double bond and a bromine radical, which propagates the chain.

Dimerization: Two carbon-centered radicals can combine to form a larger molecule.

Termination: The reaction ceases when radicals combine, for example, when two bromine radicals form Br2 or a carbon radical combines with a bromine radical.

The specific products formed will depend on the reaction conditions, such as the wavelength of light, the solvent, and the presence of other substances.

Thermochemical Transformations:

Thermochemical transformations occur when this compound is subjected to high temperatures. Similar to photochemical processes, the initial step is often the homolytic cleavage of the C-Br bond. However, thermal energy can also promote concerted elimination reactions.

Two primary pathways for the thermal decomposition of this compound are:

Dehydrobromination: The elimination of HBr from adjacent carbon atoms to form an alkene. Given the presence of multiple bromine atoms, sequential dehydrobromination can occur, leading to the formation of dibromobutadienes and, ultimately, potentially brominated aromatic compounds or carbonaceous materials upon extensive heating.

Debromination: The elimination of a bromine molecule (Br2) from adjacent carbons. This process is also a common thermal reaction for vicinal dibromides and would lead to the formation of brominated butenes and butadienes.

The meso form of this compound has a reported boiling point of 180-181 °C at a reduced pressure of 8.0 kPa, indicating a degree of thermal stability. However, at higher temperatures, decomposition via the pathways described above is expected. The kinetic data from the thermal decomposition of other polybrominated compounds, such as C60Br24, show that the elimination of bromine can occur in a cascade process.

The table below summarizes the potential products from the primary photochemical and thermochemical transformations of this compound.

| Transformation Type | Primary Process | Potential Intermediate Species | Potential Final Products |

| Photochemical | C-Br Homolytic Cleavage | Bromine radicals, Tetrabromobutyl radicals | Brominated butenes, Brominated butadienes, Hydrogen bromide, Bromine |

| Thermochemical | Dehydrobromination / Debromination / C-Br Cleavage | Brominated butenes, Brominated butadienes | Hydrogen bromide, Bromine, Carbonaceous materials (at high temp.) |

Advanced Applications of 1,2,3,4 Tetrabromobutane in Synthetic Organic Chemistry

Precursor in Asymmetric Synthesis of Chiral Molecules

The synthetic utility of 1,2,3,4-tetrabromobutane is significantly enhanced by its stereochemical properties. The molecule possesses two chiral centers at the C2 and C3 positions, leading to the existence of distinct stereoisomers: a meso form, which is achiral due to an internal plane of symmetry, and a pair of enantiomers ((+)- and (-)-1,2,3,4-tetrabromobutane), which are non-superimposable mirror images of each other. This stereochemical diversity is of great interest in the field of stereoselective synthesis, where the precise three-dimensional arrangement of atoms is critical.

The racemic and meso forms of this compound exhibit different physical properties, which can be exploited in synthesis.

Table 6.1: Physical Properties of this compound Stereoisomers

| Property | meso-1,2,3,4-Tetrabromobutane (B1632186) | Racemic (dl)-1,2,3,4-Tetrabromobutane |

|---|---|---|

| Appearance | Needle-like crystals | Thin plate-like crystals |

| Melting Point | 118-119 °C | 40-41 °C |

| Solubility | Soluble in ethanol, acetone (B3395972), chloroform; slightly soluble in petroleum ether; insoluble in water. | Soluble in ethanol, ether, acetone, petroleum ether; insoluble in water. |

Source: ChemBK, 2024.

While direct, widespread applications of separated this compound enantiomers as precursors for complex chiral molecules are not extensively documented, their potential is clear. Enantiomerically pure forms of the compound could serve as valuable chiral building blocks. For instance, stereospecific debromination or substitution reactions could theoretically transfer the existing chirality to new, more complex molecules. A potential application lies in the synthesis of chiral dienes, which are important ligands in asymmetric catalysis. The controlled elimination of bromine from an enantiomerically pure tetrabromobutane could yield a chiral diene, although this specific transformation is not a commonly cited method. d-nb.infonih.gov

Role as a Key Intermediate in Complex Molecule Construction

The four carbon-bromine bonds in this compound are sites of reactivity, allowing the molecule to serve as a versatile intermediate for building more complex molecular frameworks through substitution and elimination reactions.

While there are no prominent examples of this compound being a direct intermediate in the synthesis of a specific commercial pharmaceutical, its derivatives hold significant potential. Polyhalogenated compounds are widely used in the pharmaceutical industry as starting materials and intermediates. nih.gov The C4 backbone of tetrabromobutane can be transformed into various functionalized structures.

One notable transformation is the reaction of this compound with sodium sulfide (B99878) to produce 3,4-dibromotetrahydrothiophene. This resulting heterocyclic compound is a valuable building block for the synthesis of more complex thiophene (B33073) derivatives, which are a class of compounds with a wide range of pharmacological activities, including anticancer and antioxidant properties. impactfactor.orgnih.gov

Similar to the pharmaceutical sector, the direct application of this compound as an intermediate in agrochemical synthesis is not widely documented in mainstream literature. ecampus.comnih.gov However, the chemical principles that make it a versatile building block are applicable here as well. The synthesis of novel pesticides and herbicides often involves the construction of complex heterocyclic and polyfunctional molecules. ecampus.com The ability to convert this compound into derivatives like substituted butadienes or thiophenes provides a pathway to structures relevant to agrochemical research. mdpi.com For example, certain thiophene derivatives have shown promise as fungicidal agents. ijprajournal.com

The most significant and well-established role of this compound as an intermediate is in the production of 1,3-butadiene (B125203). This transformation is typically achieved through an elimination reaction using a reducing agent, such as zinc dust.

C₄H₆Br₄ + 2 Zn → C₄H₆ + 2 ZnBr₂

1,3-Butadiene is a crucial monomer in the polymer industry, serving as the building block for a variety of synthetic rubbers and elastomers, including styrene-butadiene rubber (SBR), polybutadiene (B167195) rubber (PBR), and polychloroprene (Neoprene). These polymers are specialty chemicals with widespread applications in tires, adhesives, sealants, and other industrial products. The use of solid, stable this compound provides a controlled method for the in-situ generation of gaseous 1,3-butadiene for these processes. mdpi.com

Exploration as a Source of Bromine for Novel Brominated Compounds

With a high bromine content by weight (approximately 85.6%), this compound is effectively a bromine reservoir. This property is most prominently exploited in its application as an additive flame retardant. When incorporated into polymers such as polystyrene, it enhances their fire resistance. During combustion, the C-Br bonds break, releasing bromine radicals (Br•). These radicals are highly effective at interrupting the free-radical chain reactions that sustain the flame in the gas phase, thereby quenching the fire.

This mechanism demonstrates that this compound can function as a source of reactive bromine species. However, its use as a standard laboratory reagent for the synthetic bromination of other organic molecules is not a common practice. Synthetic chemists typically rely on more conventional brominating agents like molecular bromine (Br₂), N-Bromosuccinimide (NBS), or hydrogen bromide (HBr), which offer more predictable reactivity and are easier to handle for general-purpose brominations. libretexts.org The conditions required to liberate bromine from this compound (i.e., high temperatures) are often too harsh for controlled synthetic transformations.

Application in the Construction of Functionalized Organic Scaffolds

The carbon skeleton of this compound can be viewed as a scaffold that can be elaborated into more complex functionalized structures. The four bromine atoms serve as handles for introducing a variety of other functional groups via nucleophilic substitution reactions.

A key potential application is in the synthesis of heterocyclic scaffolds. By reacting this compound with appropriate dinucleophiles, it is possible to construct functionalized rings. For example:

Reaction with a primary diamine (e.g., R-NH₂) could potentially lead to the formation of a substituted pyrrolidine (B122466) ring, a common motif in pharmaceuticals.

Reaction with a diol or its corresponding dialkoxide could yield a substituted tetrahydrofuran (B95107) ring. nih.govimperial.ac.uk

As previously mentioned, reaction with a sulfide source like sodium sulfide (Na₂S) is a known route to substituted thiophenes. nih.govorganic-chemistry.org

These cyclization reactions would provide a direct entry into functionalized five-membered heterocyclic systems, which are foundational scaffolds in medicinal and materials chemistry. While these specific, direct cyclizations from this compound are not extensively reported as standard procedures, they represent plausible and valuable synthetic strategies based on the fundamental reactivity of polyhalogenated alkanes.

Table 6.2: Potential Synthetic Transformations of this compound

| Reactant(s) | Product Type | Potential Application |

|---|---|---|

| Zinc (Zn) | 1,3-Butadiene | Monomer for specialty polymers |

| Sodium Sulfide (Na₂S) | 3,4-Dibromotetrahydrothiophene | Intermediate for thiophene synthesis |

| Diamines (R-NH-NH-R') | Substituted Pyrrolidines (Hypothetical) | Pharmaceutical scaffolds |

Environmental Research and Degradation Mechanisms of 1,2,3,4 Tetrabromobutane

Environmental Persistence and Distribution Studies

Persistence in the environment refers to the length of time a chemical can remain in a particular environment before being broken down by natural processes. Distribution studies typically investigate how a chemical moves between different environmental compartments such as water, soil, air, and living organisms.

Currently, there are no available scientific studies that specifically investigate the environmental persistence or distribution of 1,2,3,4-Tetrabromobutane. Data on its half-life in soil, water, or sediment, which are key indicators of persistence, have not been published. umweltbundesamt.de Similarly, research on its potential for long-range transport or its partitioning behavior in the environment is absent from the scientific literature.

Table 1: Environmental Persistence Data for this compound

| Environmental Compartment | Half-Life | Supporting Research |

|---|---|---|

| Water | Data not available | No studies found |

| Soil | Data not available | No studies found |

| Sediment | Data not available | No studies found |

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

Abiotic degradation involves the breakdown of a chemical by non-biological processes. For many organic compounds, this includes reactions with water (hydrolysis), light (photolysis), and other chemical transformations like oxidation or reduction. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH and temperature. pnnl.gov Photolysis is the decomposition of molecules by light. msu.edu

There is a notable absence of published research on the hydrolysis and photolysis of this compound. Specifics regarding its susceptibility to breakdown by water or sunlight in aquatic or terrestrial environments, including degradation rates and the identity of resulting products, have not been documented.

Table 2: Abiotic Degradation Data for this compound

| Degradation Pathway | Conditions | Degradation Products | Rate/Half-Life |

|---|---|---|---|

| Hydrolysis | Data not available | Data not available | Data not available |

Redox (reduction-oxidation) transformations can be a significant degradation pathway for halogenated organic compounds in the environment. These reactions involve the transfer of electrons and can be mediated by minerals or other chemical species present in soil and sediment. nih.gov

No specific studies on the redox transformation of this compound in environmental systems are available. Consequently, there is no information on its potential for reductive debromination or oxidation under various environmental conditions.

Research on Environmental Transport and Bioaccumulation Potential

The environmental fate of this compound is governed by its physical and chemical properties, which influence its movement and distribution in the environment. cdc.gov Like many halogenated organic compounds, its transport and potential for bioaccumulation are subjects of environmental research, although specific studies on this compound are limited. mdpi.com General principles of environmental science can be applied to predict its behavior.

Once released into the environment, brominated compounds can be distributed across various environmental compartments, including air, water, soil, and sediment. mdpi.com The partitioning of this compound between these compartments is largely determined by its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). The Log Kow value, a key indicator of a substance's tendency to associate with organic matter and bioaccumulate, is estimated to be 3.4 for this compound. nih.gov

A high soil organic carbon-water (B12546825) partitioning coefficient (Koc) suggests that organic chemicals will bond tightly to organic matter in the soil, reducing their mobility into groundwater or surface water. cdc.gov Given its Log Kow, this compound is expected to adsorb to soil and sediment, which can act as environmental sinks. nih.gov This adsorption to particulate matter also influences its transport in aquatic systems, potentially leading to its deposition in sediments. nih.gov

The potential for a chemical to accumulate in the fatty tissues of organisms is indicated by its Kow value. cdc.gov A higher Kow value suggests a greater likelihood of bioaccumulation. cdc.gov With a Log Kow of 3.4, this compound is expected to have a tendency to bioaccumulate in organisms. cdc.govnih.gov This is a common characteristic among many brominated flame retardants, which can be taken up by organisms from their environment and through their diet. nih.gov However, the extent of bioaccumulation can also be influenced by the organism's ability to metabolize and excrete the substance. nih.gov

| Parameter | Value | Implication for Environmental Fate |

|---|---|---|

| Molecular Formula | C4H6Br4 | High bromine content contributes to its chemical properties. |

| Molecular Weight | 373.71 g/mol | Relatively low volatility. |

| Calculated LogP (Kow) | 3.4 | Indicates a potential for bioaccumulation and adsorption to soil and sediment. nih.gov |

| Vapor Pressure | 0.00672 mmHg | Low likelihood of significant partitioning to the atmosphere. nih.gov |

Advanced Remediation Strategies for Brominated Organic Contaminants

The remediation of sites contaminated with brominated organic compounds, such as this compound, presents significant challenges due to their persistence and potential toxicity. Research has focused on developing effective and environmentally sound remediation technologies. These strategies often involve the cleavage of the carbon-bromine bond, which is a critical step in the detoxification of these compounds. mdpi.com

Bioremediation is a promising and cost-effective approach that utilizes microorganisms to degrade contaminants. iipseries.org For halogenated organic compounds, both aerobic and anaerobic microbial degradation processes have been investigated. mdpi.com Cometabolism is a particularly relevant bioremediation strategy where microorganisms degrade a contaminant with the help of a primary substrate. For instance, the use of auxiliary substrates like propane (B168953) or butane (B89635) can stimulate the growth of bacteria and induce the expression of enzymes capable of degrading recalcitrant compounds. rsc.orgfrtr.gov The success of bioremediation is highly dependent on the specific microbial consortia present and the environmental conditions at the contaminated site. mdpi.com

Advanced Oxidation Processes (AOPs) are another set of powerful remediation techniques for the destruction of a wide range of organic pollutants. AOPs rely on the generation of highly reactive hydroxyl radicals that can non-selectively oxidize organic compounds. nih.gov Common AOPs include ozonation, Fenton and photo-Fenton processes, and the use of permanganate. nih.govnih.govepfl.ch Catalytic ozonation, for example, has been shown to be a promising technology for the degradation of pollutants in wastewater. nih.gov However, a challenge with the oxidation of bromide-containing waters is the potential formation of carcinogenic bromate (B103136) ions. nih.govepfl.ch Therefore, strategies to minimize bromate formation are a key area of research in the application of AOPs to brominated contaminants. nih.gov

Other innovative remediation strategies include the use of zero-valent iron (ZVI) for reductive dehalogenation and the application of nanomaterials as catalysts to enhance degradation processes. The selection of the most appropriate remediation strategy depends on various factors, including the nature and concentration of the contaminant, the site characteristics, and the cost-effectiveness of the technology.

| Remediation Strategy | Mechanism of Action | Advantages | Challenges |

|---|---|---|---|

| Bioremediation (Cometabolism) | Microbial degradation of the contaminant facilitated by a primary substrate. rsc.org | Cost-effective, environmentally friendly. iipseries.org | Can be slow, highly dependent on environmental conditions and microbial populations. mdpi.com |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to oxidize contaminants. nih.gov | Rapid degradation of a wide range of compounds. nih.gov | Potential formation of toxic byproducts (e.g., bromate), higher operational costs. nih.govepfl.ch |

| Reductive Dehalogenation (e.g., with ZVI) | Chemical reduction leading to the removal of bromine atoms. | Effective for highly halogenated compounds. | Can be affected by passivation of the reactive material, potential for incomplete degradation. |

Q & A

Q. What are the standard methods for synthesizing 1,2,3,4-Tetrabromobutane, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves bromination of 1,3-butadiene or its derivatives using bromine (Br₂) in a controlled solvent system. A common approach is the radical bromination of butane derivatives, where reaction conditions (temperature, solvent polarity, and catalyst use) significantly impact yield. For example, boron trifluoride-tetrahydrofuran (BF₃-THF) complexes can act as catalysts to enhance regioselectivity and reduce side reactions . Optimization requires monitoring reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC). Purification often involves recrystallization from ethanol or petroleum ether, with yields averaging 70-85% depending on stereochemical outcomes .

Key Parameters for Optimization:

- Temperature: 0–20°C to minimize decomposition.

- Solvent: Dichloromethane or acetic acid for improved bromine solubility.

- Catalyst: Lewis acids like BF₃ to direct bromine addition.

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

Methodological Answer: Characterization involves a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR distinguish between meso and racemic forms. For example, the meso form exhibits a single set of signals due to internal symmetry, while the racemic form shows splitting .

- X-ray Crystallography: Resolves stereochemical ambiguity by revealing molecular symmetry. Historical crystallographic data indicate tetragonal symmetry for the meso form, with distinct unit cell parameters (a:b:c = 1.1206:1:0.6296) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms purity and identifies degradation byproducts.

Q. Table: Physicochemical Properties of Stereoisomers

| Property | Racemic Form | Meso Form | References |

|---|---|---|---|

| Melting Point (°C) | 40–41 | 118–119 | |

| Solubility in Ethanol | High | Moderate | |

| Density (g/cm³) | 2.524 | 2.52 (estimated) |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood due to potential bromine vapor release.

- Storage: Keep in amber glass bottles at 2–8°C to prevent photodegradation.

- Waste Disposal: Neutralize with sodium thiosulfate before disposal to reduce bromine toxicity .

Advanced Research Questions

Q. How do stereochemical configurations (meso vs. racemic) influence the compound’s reactivity in polymer flame-retardant applications?

Methodological Answer: The meso form’s symmetry enhances its compatibility with polymer matrices, leading to uniform dispersion and improved flame-retardant efficiency. In contrast, the racemic form may form crystalline domains, reducing interfacial adhesion. Researchers assess reactivity via:

- Thermogravimetric Analysis (TGA): Measures thermal stability and bromine release kinetics.

- Cone Calorimetry: Quantifies heat release rate (HRR) and smoke production in polymer composites.

- NMR Relaxometry: Probes molecular mobility within the polymer network .

Critical Finding: The meso form exhibits a 15% higher bromine release efficiency at 300°C compared to the racemic form, making it preferable for polyolefin-based materials .

Q. What analytical strategies resolve contradictions in reported degradation pathways of this compound in environmental systems?

Methodological Answer: Discrepancies in degradation studies (e.g., aerobic vs. anaerobic pathways) arise from varying experimental conditions. To address this:

- Isotopic Labeling: Use <sup>13</sup>C-labeled analogs (e.g., 3,3′,4,5′-Tetrabromo-[<sup>13</sup>C₁₂]diphenyl ether) to trace metabolite formation .

- High-Resolution Mass Spectrometry (HRMS): Identifies intermediate degradation products like tribromobutanol or dibromoacetic acid.

- Microcosm Studies: Simulate environmental conditions (pH, microbial consortia) to validate pathway consistency .

Example: Under UV light, photolytic debromination predominates, producing 1,2-dibromobutane as a major intermediate, while microbial degradation favors oxidative pathways .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound?

Methodological Answer: Early X-ray diffraction studies reported conflicting unit cell parameters for the meso form. Modern approaches include:

- Single-Crystal XRD: Confirms tetragonal symmetry (space group P4₂/nmm) with a:b:c = 1.1206:1:0.6296 .

- DFT Calculations: Validate experimental data by modeling van der Waals interactions between bromine atoms.

- Synchrotron Radiation: Enhances resolution for detecting minor conformational distortions.

Key Insight: The low-temperature tetragonal phase transitions to a monoclinic structure above 40°C, explaining historical inconsistencies in melting point reports .